molecular formula C16H14Cl2N2O3S B2622434 N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421442-37-6

N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Cat. No. B2622434
CAS RN: 1421442-37-6
M. Wt: 385.26
InChI Key: WYARIRLYMNMTJJ-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, also known as DCM, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity through the inhibition of tubulin polymerization, which is essential for cell division. This compound has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is its potential as a lead compound for the development of new anticancer drugs. This compound has also been shown to exhibit good solubility in various organic solvents, which makes it easy to handle in the laboratory. However, one of the limitations of this compound is its low aqueous solubility, which can hinder its bioavailability and limit its potential as a therapeutic agent.

Future Directions

There are several future directions for research on N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide. One direction is to explore the structure-activity relationship of this compound and its derivatives to identify more potent anticancer agents. Another direction is to investigate the potential of this compound as a scaffold for the development of new materials with unique properties. Additionally, the development of new synthetic methods for this compound and its derivatives can also be a future direction for research.

Synthesis Methods

The synthesis of N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide involves the reaction of 2,3-dichlorophenyl isocyanate with 4-(thiophen-2-ylmethyl)morpholine-3-carboxylic acid in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit promising anticancer activity against various cancer cell lines. In material science, this compound has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers. In organic synthesis, this compound has been used as a key intermediate in the synthesis of various biologically active compounds.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3S/c17-11-4-1-5-12(15(11)18)19-16(22)13-8-23-9-14(21)20(13)7-10-3-2-6-24-10/h1-6,13H,7-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYARIRLYMNMTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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